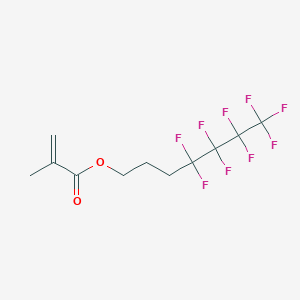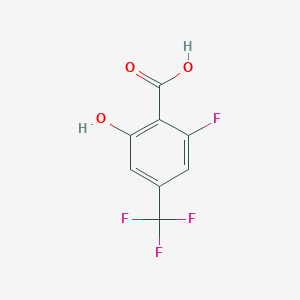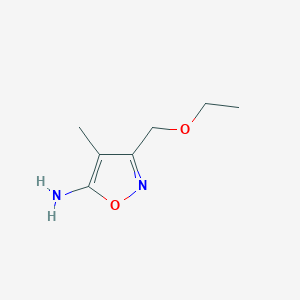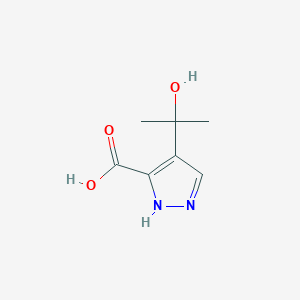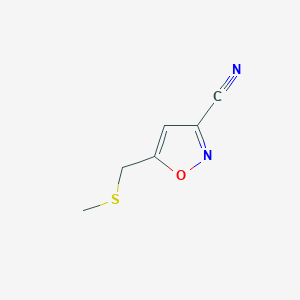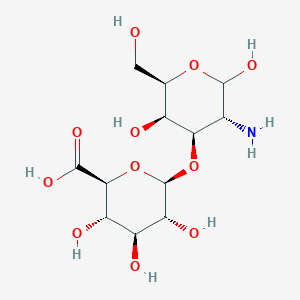
2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose is a glycoside compound found in the testes. It has significant inhibitory properties on oligosaccharides and is used to study the structure of glycoconjugates . This compound is also known for its ability to inhibit the enzyme hydrolase, which is involved in glycoprotein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose involves the glycosylation of 2-amino-2-deoxy-D-galactose with b-D-glucopyranuronic acid. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation reactions in cGMP (current Good Manufacturing Practice) workshops. These workshops are equipped with cleanroom facilities ranging from Class 100 to Class 100,000 to maintain the purity and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose has a wide range of scientific research applications, including:
Chemistry: It is used to study the structure and function of glycoconjugates.
Biology: It is used to study the role of glycosides in biological processes.
Industry: It is used in the production of various glycoside-based products.
Wirkmechanismus
The mechanism of action of 2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose involves the inhibition of the enzyme hydrolase, which is involved in glycoprotein synthesis. This inhibition results in the disruption of glycoprotein synthesis, leading to various biological effects . Additionally, this compound binds to human serum albumin, an abundant protein in human blood plasma, which transports lipids, hormones, and other molecules throughout the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chondrosine: Another glycoside with similar inhibitory properties on oligosaccharides.
2-Amino-2-deoxy-D-glucose: A compound with similar structural features but different biological activities.
Uniqueness
2-Amino-2-deoxy-3-O-(b-D-glucopyranuronosyl)-D-galactose is unique due to its specific inhibitory properties on oligosaccharides and its ability to bind to human serum albumin, which distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C12H21NO11 |
|---|---|
Molekulargewicht |
355.29 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO11/c13-3-8(4(15)2(1-14)22-11(3)21)23-12-7(18)5(16)6(17)9(24-12)10(19)20/h2-9,11-12,14-18,21H,1,13H2,(H,19,20)/t2-,3-,4+,5+,6+,7-,8-,9+,11?,12-/m1/s1 |
InChI-Schlüssel |
MMVCEIQLWBYBJB-RYAVACMTSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
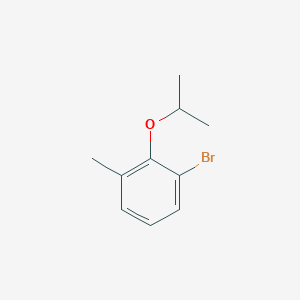
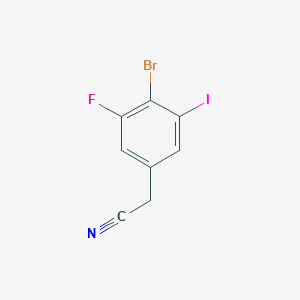
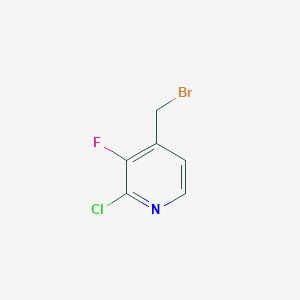
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)
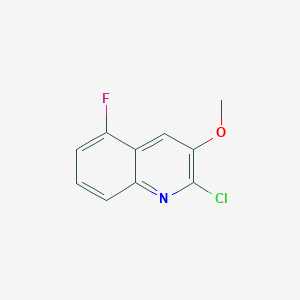
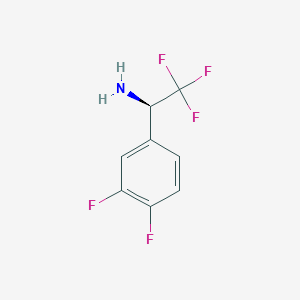
![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
